
2,3-Diisopropylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diisopropylnaphthalene is an organic compound with the molecular formula C₁₆H₂₀. It is one of the isomers of diisopropylnaphthalene, characterized by the presence of two isopropyl groups attached to the naphthalene ring at the 2 and 3 positions. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diisopropylnaphthalene typically involves the alkylation of naphthalene with propylene. This reaction is catalyzed by acidic catalysts such as aluminum chloride (AlCl₃) or zeolites. The reaction conditions include elevated temperatures and controlled pressure to ensure the selective formation of the 2,3-isomer.
Industrial Production Methods: In industrial settings, the production of this compound often employs a two-stage crystallization method to achieve high purity. The process involves the initial alkylation of naphthalene followed by separation and purification steps to isolate the desired isomer .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diisopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding naphthalene dicarboxylic acids.
Reduction: Reduction reactions can modify the isopropyl groups or the naphthalene ring itself.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products:
Oxidation: Naphthalene dicarboxylic acids.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
Aplicaciones Científicas De Investigación
2,3-Diisopropylnaphthalene finds applications in various scientific research fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2,3-Diisopropylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,6-Diisopropylnaphthalene: Another isomer with isopropyl groups at the 2 and 6 positions.
2,7-Diisopropylnaphthalene: Isomer with isopropyl groups at the 2 and 7 positions.
Comparison: 2,3-Diisopropylnaphthalene is unique due to its specific isomeric structure, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for distinct applications .
Propiedades
Número CAS |
94133-81-0 |
|---|---|
Fórmula molecular |
C16H20 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2,3-di(propan-2-yl)naphthalene |
InChI |
InChI=1S/C16H20/c1-11(2)15-9-13-7-5-6-8-14(13)10-16(15)12(3)4/h5-12H,1-4H3 |
Clave InChI |
VHLCCRACDZFEFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=CC=CC=C2C=C1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]-](/img/structure/B12641154.png)
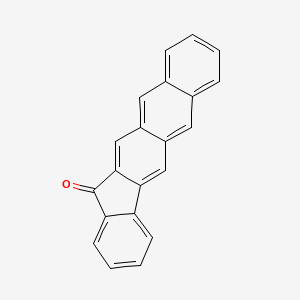
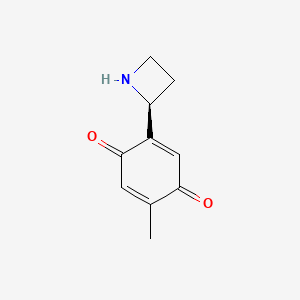
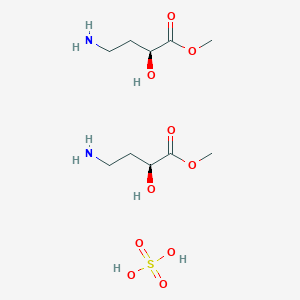
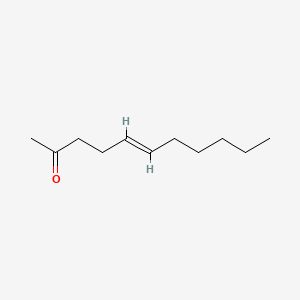
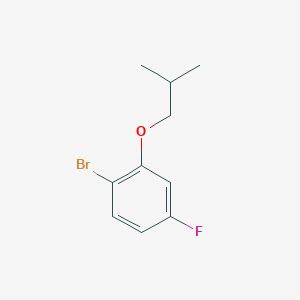

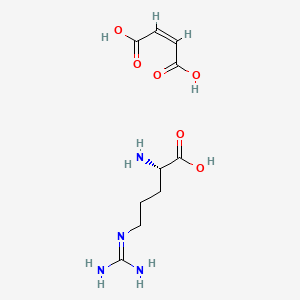
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)
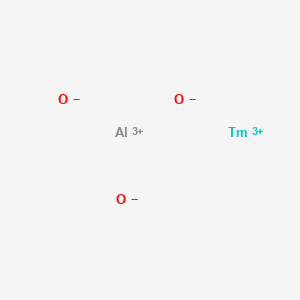

![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
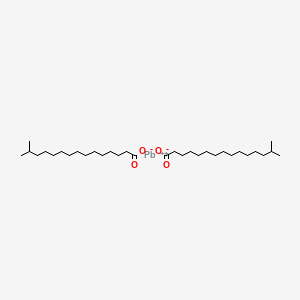
![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)
